molecular formula C20H24N4O2 B244959 N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide

Cat. No. B244959
M. Wt: 352.4 g/mol
InChI Key: HKHZNHUVRUZCPQ-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide, also known as EBT, is a chemical compound that has gained significant interest in scientific research due to its unique properties. EBT is a benzotriazole derivative that has been synthesized using various methods, and it has been found to have potential applications in different scientific fields.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide in photodynamic therapy involves the generation of singlet oxygen, which can cause oxidative damage to cancer cells. In fluorescence imaging, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide can selectively bind to metal ions and biomolecules, leading to changes in its fluorescence properties. In corrosion inhibition, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide can adsorb onto the surface of mild steel, forming a protective layer that prevents the corrosion reaction.
Biochemical and Physiological Effects:
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been found to have low toxicity in vitro and in vivo studies. In addition, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been found to have good stability and solubility in different solvents. These properties make N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide a promising candidate for various biomedical applications.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide in lab experiments include its high yield and purity, its low toxicity, and its good stability and solubility. However, the limitations of using N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide in lab experiments include its high cost, the need for specialized equipment for its synthesis, and the lack of extensive studies on its long-term effects.

Future Directions

For the research on N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide include the development of new synthesis methods, investigation of its long-term effects, and exploration of its potential applications in other scientific fields.

Synthesis Methods

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been synthesized using various methods, including the reaction of 4-ethoxyaniline with methyl acetoacetate, followed by the reaction with sodium azide, and then the reaction with 2-bromo-1-methyl-2-oxoethylbenzene. Another method involves the reaction of 4-ethoxyaniline with methyl acetoacetate, followed by the reaction with sodium azide, and then the reaction with 2-bromo-1-methyl-2-nitrobenzene. These methods have been found to yield N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide with good yields and purity.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been found to have potential applications in different scientific fields, including photodynamic therapy, fluorescence imaging, and as a corrosion inhibitor. In photodynamic therapy, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been used as a photosensitizer to generate singlet oxygen, which can selectively kill cancer cells. In fluorescence imaging, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been used as a fluorescent probe to detect metal ions and biomolecules. In corrosion inhibition, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]pentanamide has been found to be an effective inhibitor for the corrosion of mild steel in acidic environments.

properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]pentanamide

InChI

InChI=1S/C20H24N4O2/c1-4-6-7-20(25)21-17-13-19-18(12-14(17)3)22-24(23-19)15-8-10-16(11-9-15)26-5-2/h8-13H,4-7H2,1-3H3,(H,21,25)

InChI Key

HKHZNHUVRUZCPQ-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OCC

Canonical SMILES

CCCCC(=O)NC1=CC2=NN(N=C2C=C1C)C3=CC=C(C=C3)OCC

Origin of Product

United States

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